molecular formula C12H12NO5- B14498770 (2S)-2-Amino-4-oxo-4-(2-oxo-2-phenylethoxy)butanoate CAS No. 63023-98-3

(2S)-2-Amino-4-oxo-4-(2-oxo-2-phenylethoxy)butanoate

Cat. No.: B14498770
CAS No.: 63023-98-3
M. Wt: 250.23 g/mol
InChI Key: YBMCFIVWBPKXTL-VIFPVBQESA-M
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Description

(2S)-2-Amino-4-oxo-4-(2-oxo-2-phenylethoxy)butanoate is a synthetic organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of an amino group, a keto group, and a phenylethoxy group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-4-oxo-4-(2-oxo-2-phenylethoxy)butanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and phenylacetic acid derivatives.

    Condensation Reaction: The amino acid is subjected to a condensation reaction with the phenylacetic acid derivative in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form an intermediate.

    Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification methods are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-4-oxo-4-(2-oxo-2-phenylethoxy)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

(2S)-2-Amino-4-oxo-4-(2-oxo-2-phenylethoxy)butanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-4-oxo-4-(2-oxo-2-phenylethoxy)butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-4-oxo-4-(2-oxo-2-phenylethoxy)butanoate: Unique due to its specific functional groups and structure.

    (2S)-2-Amino-4-oxo-4-(2-hydroxy-2-phenylethoxy)butanoate: Similar structure but with a hydroxyl group instead of a keto group.

    (2S)-2-Amino-4-oxo-4-(2-oxo-2-methylphenylethoxy)butanoate: Similar structure but with a methyl group on the phenyl ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

63023-98-3

Molecular Formula

C12H12NO5-

Molecular Weight

250.23 g/mol

IUPAC Name

(2S)-2-amino-4-oxo-4-phenacyloxybutanoate

InChI

InChI=1S/C12H13NO5/c13-9(12(16)17)6-11(15)18-7-10(14)8-4-2-1-3-5-8/h1-5,9H,6-7,13H2,(H,16,17)/p-1/t9-/m0/s1

InChI Key

YBMCFIVWBPKXTL-VIFPVBQESA-M

Isomeric SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C[C@@H](C(=O)[O-])N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CC(C(=O)[O-])N

Origin of Product

United States

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